2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one
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Overview
Description
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with a dioxin ring
Preparation Methods
The synthesis of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups, leading to a more reduced form of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one can be compared with other similar compounds, such as:
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: This compound has a similar naphthalene and furan ring structure but differs in its functional groups and reactivity.
2,3,6,7,10,11-hexahydroxytriphenylene: This compound has a similar polycyclic structure but includes multiple hydroxyl groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications.
Properties
IUPAC Name |
3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJNZXITRNBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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